5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride
Description
Properties
IUPAC Name |
5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c1-8-5-11(16)6-9(2)14(8)18-13-4-3-10(15)7-12(13)17;/h3-7H,17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSBSVIZCVNKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)Cl)N)C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Direct Chlorination: Chlorination of 2-(4-chloro-2,6-dimethylphenoxy)aniline using chlorine gas in the presence of a suitable catalyst.
Nucleophilic Substitution: Reacting 2-(4-chloro-2,6-dimethylphenoxy)aniline with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the chlorination of the precursor aniline derivative. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding nitro derivative.
Reduction: Reduction reactions can reduce the nitro group to an amine group.
Substitution: Substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Common reagents include sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of 5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline nitro derivative.
Reduction: Formation of 5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Aniline Family
The following compounds share structural motifs with the target molecule, such as chloro substituents, aromatic rings, and aniline/hydrochloride functionalities:
Key Observations:
Substitution Patterns: The target compound’s 2,6-dimethylphenoxy group introduces steric hindrance absent in simpler analogues like 3-Chloro-4-(2-chlorophenoxy)aniline . This may reduce reactivity in nucleophilic aromatic substitution but enhance selectivity in receptor binding. The oxolane carbonyl in 1955540-44-9 introduces a heterocyclic moiety, likely altering solubility and metabolic stability compared to purely aromatic systems .
Purity and Commercial Availability: The target compound (95% purity) and 3-Chloro-4-(2-chlorophenoxy)aniline (97% purity) are both available for research, while data on the oxolane derivative’s purity is unspecified .
Functional Group Impact on Physicochemical Properties
- Hydrochloride Salt Formation : The target compound’s hydrochloride form improves crystallinity and water solubility compared to its free base or neutral analogues (e.g., 56966-54-2) .
- Collision Cross-Section (CCS) : The target’s [M+H]+ CCS (160.3 Ų) is lower than its [M+Na]+ adduct (177.5 Ų), reflecting differences in ion mobility due to adduct size and charge distribution . Comparable data for analogues are unavailable in the provided evidence.
Biological Activity
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C14H14Cl3NO
- Molecular Weight : 318.62 g/mol
- CAS Number : 1049784-98-6
The compound exhibits various biological activities primarily through its interaction with cellular pathways. Research indicates that it may function as an inhibitor of specific kinases, which are crucial in signaling pathways related to cell growth and proliferation. The presence of chlorine and dimethyl groups enhances its reactivity and potential for biological interactions.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The chlorinated aniline derivatives have been noted for their effectiveness against Gram-positive bacteria due to their ability to disrupt cell wall synthesis.
-
Anticancer Potential :
- Preliminary research suggests that this compound may inhibit tumor growth in specific cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases, which are critical in programmed cell death.
- Toxicological Profile :
Case Study 1: Anticancer Activity
A study evaluated the effects of various chlorinated anilines on cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, supporting its use as a potential antimicrobial agent .
Data Tables
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Toxicity Level | Moderate (acute toxicity observed) |
| Biological Activity | Observed Effect |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anticancer | Induces apoptosis in cancer cells |
| Toxicity | Symptoms at high doses |
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride?
Answer:
Synthesis typically involves nucleophilic aromatic substitution, where the phenolic oxygen reacts with a halogenated aniline derivative under basic conditions. Key steps include:
- Optimization : Adjust reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
- Characterization :
Basic: How can researchers assess the compound’s stability under varying storage and experimental conditions?
Answer:
Stability studies should include:
- Thermal Analysis : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition temperatures and hygroscopicity .
- pH Sensitivity : Test solubility and degradation kinetics in buffers (pH 3–10) using UV-Vis spectroscopy (λ = 250–300 nm) to identify hydrolytic vulnerabilities.
- Light Exposure : Monitor photodegradation via accelerated aging under UV light (254 nm) with periodic HPLC sampling .
Advanced: What experimental frameworks are suitable for studying the environmental fate of this compound?
Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
Partitioning Studies : Measure octanol-water (log Kow) and soil sorption coefficients (Kd) to predict bioavailability.
Degradation Pathways :
- Abiotic : Hydrolysis under controlled pH/temperature; monitor via LC-MS for intermediate identification.
- Biotic : Use soil microcosms or activated sludge systems to assess microbial degradation rates.
Ecotoxicology : Perform acute/chronic toxicity assays on Daphnia magna or algae to establish EC50 values .
Advanced: How can mechanistic toxicity studies be designed to evaluate cellular and molecular impacts?
Answer:
- In Vitro Models : Use HepG2 (liver) or HEK293 (kidney) cell lines for cytotoxicity screening (MTT assay).
- Oxidative Stress : Quantify reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA) and glutathione depletion assays.
- Enzyme Inhibition : Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric or LC-MS-based activity assays .
- Transcriptomics : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis, xenobiotic metabolism).
Advanced: How should researchers address contradictions in solubility or reactivity data across studies?
Answer:
- Cross-Validation : Replicate experiments using standardized protocols (e.g., OECD guidelines for solubility testing).
- Advanced Analytics : Pair traditional methods (shake-flask) with computational tools (COSMO-RS) to predict solubility in mixed solvents .
- Statistical Rigor : Apply multivariate analysis (PCA or ANOVA) to isolate variables (e.g., temperature, ionic strength) causing discrepancies .
Advanced: What computational strategies are effective for modeling this compound’s interactions in biological systems?
Answer:
- QSAR Modeling : Train models using descriptors like log P, polar surface area, and Hammett constants to predict bioactivity .
- Molecular Docking : Simulate binding to target proteins (e.g., receptors or enzymes) using AutoDock Vina; validate with mutagenesis studies.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers or aqueous environments .
Advanced: How can isotopic labeling (e.g., deuterated analogs) enhance degradation tracking?
Answer:
- Synthesis : Replace hydrogen atoms in aromatic rings with deuterium (e.g., 2,6-<sup>2</sup>H2 labeling) via catalytic exchange or custom precursors .
- Analytical Tracking : Use LC-HRMS to distinguish labeled vs. unlabeled fragments during photolysis or microbial degradation.
- Mechanistic Insights : Isotope effects (e.g., <sup>2</sup>H/<sup>1H) reveal rate-limiting steps in bond cleavage pathways .
Advanced: How can the quadripolar methodological model improve interdisciplinary research design?
Answer:
Integrate Bruyne’s quadripolar framework :
Theoretical Pole : Define hypotheses (e.g., structure-activity relationships) from existing literature.
Epistemological Pole : Align experimental approaches (e.g., in silico vs. in vitro) with research paradigms.
Morphological Pole : Standardize data formats (e.g., .cif for crystallography, .RAW for spectroscopy).
Technical Pole : Optimize workflows (e.g., automated HPLC fraction collection) to reduce human error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
